Cas no 1633-64-3 (2-Chlorocyclooct-1-enecarbaldehyde)

2-Chlorocyclooct-1-enecarbaldehyde is a chlorinated cyclic enal compound characterized by its reactive aldehyde functional group and an unsaturated eight-membered ring structure. This intermediate is valuable in synthetic organic chemistry, particularly for cycloaddition reactions, nucleophilic additions, and further functionalization due to the electrophilic nature of the aldehyde and the presence of a conjugated double bond. The chlorine substituent enhances its utility as a precursor for selective derivatization or cross-coupling reactions. Its strained ring system also makes it a candidate for studying ring-expansion or rearrangement processes. Suitable for controlled laboratory use, it requires handling under inert conditions to preserve stability.
2-Chlorocyclooct-1-enecarbaldehyde structure
1633-64-3 structure
Product Name:2-Chlorocyclooct-1-enecarbaldehyde
CAS No:1633-64-3
MF:C9H13ClO
MW:172.651921987534
MDL:MFCD24135327
CID:1346916
PubChem ID:13160682
Update Time:2025-08-05

2-Chlorocyclooct-1-enecarbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclooctene-1-carboxaldehyde, 2-chloro-
    • AS-37468
    • AKOS037643825
    • (1Z)-2-chlorocyclooctene-1-carbaldehyde
    • 1633-64-3
    • 2-Chlorocyclooct-1-ene-1-carbaldehyde
    • MFCD24135327
    • 2-Chlorocyclooct-1-enecarbaldehyde
    • MDL: MFCD24135327
    • Inchi: 1S/C9H13ClO/c10-9-6-4-2-1-3-5-8(9)7-11/h7H,1-6H2/b9-8-
    • InChI Key: KNTSLHNQQZVCEM-HJWRWDBZSA-N
    • SMILES: ClC1=C(C=O)CCCCCC1 |c:1|

Computed Properties

  • Exact Mass: 172.0654927g/mol
  • Monoisotopic Mass: 172.0654927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1Ų

2-Chlorocyclooct-1-enecarbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB460656-250 mg
2-Chlorocyclooct-1-enecarbaldehyde
1633-64-3
250MG
€338.60 2022-03-24
abcr
AB460656-1 g
2-Chlorocyclooct-1-enecarbaldehyde
1633-64-3
1g
€797.00 2022-03-24
TRC
C384765-10mg
2-Chlorocyclooct-1-enecarbaldehyde
1633-64-3
10mg
$ 50.00 2022-06-06
TRC
C384765-50mg
2-Chlorocyclooct-1-enecarbaldehyde
1633-64-3
50mg
$ 160.00 2022-06-06
TRC
C384765-100mg
2-Chlorocyclooct-1-enecarbaldehyde
1633-64-3
100mg
$ 230.00 2022-06-06
abcr
AB460656-250mg
2-Chlorocyclooct-1-enecarbaldehyde; .
1633-64-3
250mg
€391.90 2025-04-20
abcr
AB460656-1g
2-Chlorocyclooct-1-enecarbaldehyde; .
1633-64-3
1g
€897.30 2025-04-20
1PlusChem
1P00HZC4-250mg
1-Cyclooctene-1-carboxaldehyde, 2-chloro-
1633-64-3 95%
250mg
$269.00 2023-12-20
1PlusChem
1P00HZC4-1g
1-Cyclooctene-1-carboxaldehyde, 2-chloro-
1633-64-3 95%
1g
$636.00 2023-12-20
1PlusChem
1P00HZC4-5g
1-Cyclooctene-1-carboxaldehyde, 2-chloro-
1633-64-3 95%
5g
$2137.00 2023-12-20

Additional information on 2-Chlorocyclooct-1-enecarbaldehyde

Recent Advances in the Study of 2-Chlorocyclooct-1-enecarbaldehyde (CAS: 1633-64-3) in Chemical Biology and Pharmaceutical Research

2-Chlorocyclooct-1-enecarbaldehyde (CAS: 1633-64-3) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique cyclic structure and reactive aldehyde group, serves as a key building block in the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-Chlorocyclooct-1-enecarbaldehyde as a precursor in the synthesis of small-molecule inhibitors targeting bacterial efflux pumps. The researchers demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, highlighting its potential in addressing the global antibiotic resistance crisis. The study also provided insights into the structure-activity relationships (SAR) of these derivatives, paving the way for further optimization.

In the field of oncology, a team of researchers from the University of Cambridge reported the use of 2-Chlorocyclooct-1-enecarbaldehyde in the development of covalent inhibitors targeting mutant KRAS proteins, which are implicated in various cancers. Their findings, published in Nature Chemical Biology, revealed that the compound's electrophilic aldehyde group could selectively react with cysteine residues in the KRAS protein, leading to the inhibition of downstream signaling pathways. This breakthrough offers a promising strategy for targeting previously "undruggable" oncogenic proteins.

Another notable application of 2-Chlorocyclooct-1-enecarbaldehyde lies in its role as a chiral synthon in asymmetric synthesis. A 2022 study in Organic Letters detailed its use in the construction of complex natural product scaffolds, such as terpenoids and alkaloids, with high enantioselectivity. The researchers employed organocatalytic methods to achieve stereocontrol, demonstrating the compound's versatility in synthetic chemistry. This work has implications for the efficient production of bioactive compounds with potential therapeutic value.

From a mechanistic perspective, recent computational studies have shed light on the reactivity and stability of 2-Chlorocyclooct-1-enecarbaldehyde. Density functional theory (DFT) calculations have been employed to predict its behavior in various chemical environments, providing valuable insights for its handling and storage in laboratory settings. These studies have also explored the compound's potential as a probe for studying protein-ligand interactions, owing to its ability to form reversible covalent bonds with nucleophilic amino acids.

Despite these advancements, challenges remain in the large-scale production and application of 2-Chlorocyclooct-1-enecarbaldehyde. Current synthetic routes often involve multiple steps with moderate yields, prompting ongoing research into more efficient methodologies. Additionally, further investigations are needed to fully elucidate its pharmacokinetic properties and toxicity profile for potential therapeutic applications. Nevertheless, the compound's unique chemical properties and demonstrated biological activities position it as a valuable tool in chemical biology and a promising candidate for future drug development efforts.

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.